molecular formula C8H14N4O2 B13486943 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoic acid

2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoic acid

Cat. No.: B13486943
M. Wt: 198.22 g/mol
InChI Key: JFWCUJPOKDNFJA-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable amine with a triazole derivative under microwave irradiation . The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

    Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in various biochemical pathways. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid is unique due to its specific structure, which allows for versatile interactions in chemical and biological systems. The presence of the triazole ring provides distinct reactivity and binding properties compared to other nitrogen-containing heterocycles.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-amino-2-methyl-4-(1,2,4-triazol-1-yl)pentanoic acid

InChI

InChI=1S/C8H14N4O2/c1-6(12-5-10-4-11-12)3-8(2,9)7(13)14/h4-6H,3,9H2,1-2H3,(H,13,14)

InChI Key

JFWCUJPOKDNFJA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C(=O)O)N)N1C=NC=N1

Origin of Product

United States

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